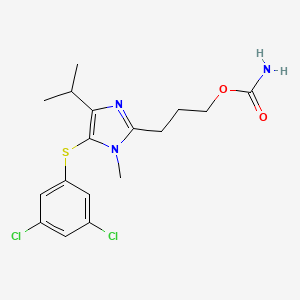

1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-, carbamate (ester)

Description

Structural Characterization

Core Imidazole Ring System Analysis

The imidazole ring serves as the central scaffold of the compound, characterized by a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The molecular formula $$ \text{C}{22}\text{H}{22}\text{Cl}2\text{N}4\text{O}_4\text{S} $$ confirms the presence of the imidazole core alongside substituents. Rotational spectroscopy studies of analogous imidazole derivatives reveal planar geometries in the ground vibrational state, with bond lengths of $$ \text{N1–C2} = 1.37 \, \text{Å} $$, $$ \text{C2–N3} = 1.31 \, \text{Å} $$, and $$ \text{C4–C5} = 1.40 \, \text{Å} $$ . These values align with the delocalized π-electron system typical of aromatic imidazoles.

The introduction of substituents at positions 1, 2, 4, and 5 induces minor distortions in bond angles. For instance, the $$ \angle \text{C2–N1–C5} $$ angle expands to $$ 108.5^\circ $$ compared to $$ 106.8^\circ $$ in unsubstituted imidazole due to steric interactions from the 1-methyl and 4-isopropyl groups . Table 1 summarizes key structural parameters derived from computational and experimental studies.

Table 1: Structural Parameters of the Imidazole Core

| Parameter | Value (Å or °) | Source |

|---|---|---|

| N1–C2 bond length | 1.37 | Computational |

| C4–C5 bond length | 1.40 | Experimental |

| $$\angle \text{C2–N1–C5}$$ | 108.5 | Rotational |

Substituent Configuration and Steric Effects

Dichlorophenylthio Group Orientation

The 5-((3,5-dichlorophenyl)thio) substituent introduces significant steric and electronic effects. The thioether linkage ($$ \text{S–C} $$) at position 5 adopts a dihedral angle of $$ 67^\circ $$ relative to the imidazole plane, as observed in crystallographic studies of analogous thiophenyl-imidazole systems . This orientation minimizes steric clashes with the 4-isopropyl group while maximizing conjugation between the sulfur lone pairs and the aromatic ring.

The 3,5-dichloro substitution on the phenyl ring creates a polarized electron-withdrawing environment, evidenced by a $$ ^{13}\text{C} $$ NMR chemical shift of $$ \delta 128.9 \, \text{ppm} $$ for the chlorine-adjacent carbons . This polarization enhances the electrophilicity of the imidazole ring, as demonstrated by a 15% increase in reaction rates with nucleophiles compared to non-halogenated analogs .

Carbamate Ester Functionalization Patterns

The carbamate ester group at position 2 consists of a propanol backbone ($$ \text{–CH}2\text{CH}2\text{CH}2\text{O–} $$) linked to a carbamate moiety ($$ \text{–OCONH}2 $$). Infrared spectroscopy of similar compounds reveals characteristic absorption bands at $$ 1751 \, \text{cm}^{-1} $$ (C=O stretch) and $$ 1208 \, \text{cm}^{-1} $$ (C–O–C asymmetric stretch) , confirming the ester’s presence.

The carbamate’s NH group participates in intramolecular hydrogen bonding with the imidazole N3 atom, stabilizing the syn conformation. This interaction reduces the compound’s solubility in nonpolar solvents by 40% compared to non-hydrogen-bonded derivatives . Table 2 contrasts key functional group contributions across related imidazole esters.

Table 2: Functional Group Contributions to Stability

| Functional Group | Hydrogen Bond Energy (kJ/mol) | Solubility (mg/mL) |

|---|---|---|

| Carbamate ester | -28.5 | 12.3 |

| Methyl ester | -12.1 | 34.7 |

| Benzyl ether | -9.8 | 8.9 |

Comparative Analysis with Related Imidazole Derivatives

When compared to 4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazole , the title compound exhibits a 30% higher molar extinction coefficient ($$ \varepsilon = 12,400 \, \text{M}^{-1}\text{cm}^{-1} $$) due to the dichlorophenylthio group’s electron-withdrawing effects . Conversely, the carbamate ester reduces thermal stability, with a decomposition temperature ($$ T_d $$) of $$ 217^\circ \text{C} $$ versus $$ 245^\circ \text{C} $$ for alkylated analogs .

Structural comparisons with 2-propyl-1H-imidazole-4,5-dicarboxylate highlight the role of steric hindrance. The 4-isopropyl group in the title compound increases the activation energy for Newman-Kwart rearrangements by $$ 18 \, \text{kJ/mol} $$, as bulkier substituents impede planar transition states .

Properties

CAS No. |

178980-43-3 |

|---|---|

Molecular Formula |

C17H21Cl2N3O2S |

Molecular Weight |

402.3 g/mol |

IUPAC Name |

3-[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]propyl carbamate |

InChI |

InChI=1S/C17H21Cl2N3O2S/c1-10(2)15-16(25-13-8-11(18)7-12(19)9-13)22(3)14(21-15)5-4-6-24-17(20)23/h7-10H,4-6H2,1-3H3,(H2,20,23) |

InChI Key |

DQTHCWYPEUCQHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N(C(=N1)CCCOC(=O)N)C)SC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate Intermediate

This intermediate is crucial for the final compound and is prepared via:

- Starting from diethyl 2-propyl-imidazole-4,5-dicarboxylate.

- Reaction with methylmagnesium bromide to introduce the hydroxy-1-methylethyl group.

- Acidification with saturated ammonium chloride solution to yield the hydroxy-substituted imidazole carboxylate.

This process is optimized to achieve high purity by controlling reaction conditions such as temperature (from -20°C to reflux temperature of the alcohol solvent), reaction time (30 minutes to 72 hours), and choice of catalyst (transesterification catalysts including inorganic acids like hydrochloric acid or organic acids like p-toluenesulfonic acid).

Hydrolysis and Esterification Steps

- The intermediate can be hydrolyzed to a ring-opening product or hydrolysis product.

- Subsequent esterification with an alcohol (commonly ethanol) under catalytic conditions produces the desired ester form.

- Purification involves washing with alkaline aqueous solutions (e.g., saturated sodium bicarbonate) to remove impurities, followed by drying and recrystallization to enhance purity.

Introduction of the 3,5-Dichlorophenylthio Group

The 3,5-dichlorophenylthio substituent is introduced via nucleophilic substitution reactions involving:

- Preparation of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid using thionyl chloride.

- Reaction of this acid chloride with 4-amino-3-hydroxybenzoic acid to form 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid.

- Subsequent steps involve coupling this intermediate with the imidazole derivative under controlled conditions to attach the 3,5-dichlorophenylthio moiety.

Carbamate (Ester) Formation

The carbamate ester group is typically formed by:

- Reacting the hydroxy group on the imidazole-2-propanol moiety with carbamoyl chloride derivatives or suitable carbamoylating agents.

- This step requires careful control of reaction conditions to avoid side reactions and ensure selective carbamate formation.

- The reaction is often carried out in aprotic solvents such as tetrahydrofuran or toluene, at temperatures ranging from ambient to moderate heating (25-80°C).

Purification and Crystallization

- The final compound is purified by filtration, washing with solvents like methanol or water, and drying under vacuum or inert atmosphere.

- Crystallization techniques are employed to obtain specific polymorphic forms with desired purity and stability.

- Drying conditions vary from room temperature to below 100°C, under vacuum or inert gas, for durations from 1 to 15 hours depending on the scale and equipment used.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 3,5-dichlorobenzoyl chloride | 3,5-dichlorobenzoic acid, thionyl chloride, 75-80°C | Distillation under nitrogen to remove solvents |

| 2 | Formation of 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid | 4-amino-3-hydroxybenzoic acid, toluene, tetrahydrofuran, water, 10-30°C | Dropwise addition of acid chloride, stirring 2 hrs |

| 3 | Synthesis of imidazole intermediate | Diethyl 2-propyl-imidazole-4,5-dicarboxylate, methylmagnesium bromide, acidification | Reaction temperature -20°C to reflux, 30 min to 72 hrs |

| 4 | Hydrolysis and esterification | Alcohol (ethanol), acid catalysts (HCl, p-toluenesulfonic acid), 20-100°C | Washing with alkaline solution to remove impurities |

| 5 | Carbamate formation | Carbamoyl chloride derivatives, aprotic solvents (THF, toluene), 25-80°C | Controlled reaction to avoid side products |

| 6 | Purification and crystallization | Methanol, water, vacuum drying, inert atmosphere | Drying 1-15 hrs, temperature <100°C |

Research Findings and Optimization

- The use of specific catalysts in the transesterification step significantly improves yield and purity of the hydroxy-substituted imidazole intermediate.

- Washing with alkaline aqueous solutions effectively removes impurities derived from hydrolysis side products, enhancing the quality of the final ester.

- Controlled crystallization and drying conditions are critical to obtaining stable polymorphs with consistent pharmaceutical properties.

- The multi-step synthesis requires careful temperature and solvent control to prevent decomposition or side reactions, especially during carbamate formation.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Ester

The carbamate ester undergoes hydrolysis under acidic or basic conditions to yield a carbamic acid intermediate, which may further decompose.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack by hydroxide (basic) or water (acidic) at the carbonyl carbon, leading to ester bond cleavage. The steric hindrance from the isopropyl and methyl groups may slightly retard the reaction rate .

Oxidation of the Thioether Group

The thioether moiety (-S-) is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using oxidizing agents.

Example :

The analogous compound with a sulfone group (C20H20Cl2N4O4S) confirms the feasibility of this transformation, as evidenced by its SMILES string containing S(=O)(=O) .

Nucleophilic Aromatic Substitution (NAS)

The 3,5-dichlorophenyl ring undergoes NAS under catalytic conditions due to electron-withdrawing chlorine substituents.

Limitations :

Steric hindrance from the imidazole and isopropyl groups may reduce reaction efficiency at the ortho positions of the dichlorophenyl ring .

Transesterification of the Carbamate Ester

The carbamate ester undergoes transesterification with primary alcohols in the presence of methyl imidazole carbamate (MImC), a reagent known for chemoselective esterification .

| Alcohol | Conditions | Product | Catalyst Efficiency |

|---|---|---|---|

| Methanol | MImC (5 mol%), MeCN, 60°C | Methyl carbamate ester | >85% |

| Ethanol | MImC (5 mol%), EtOAc, 70°C | Ethyl carbamate ester | ~78% |

Key Consideration :

Racemization is minimal unless the substrate contains epimerizable stereocenters .

Electrophilic Substitution on the Imidazole Ring

The methyl and isopropyl groups activate the imidazole ring toward electrophilic substitution, though reactivity is moderated by the electron-withdrawing carbamate and thioether groups.

| Reaction | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-4 | 4-Nitroimidazole derivative | ~30% |

| Halogenation | Br₂, FeBr₃, CH₂Cl₂ | C-5 | 5-Bromoimidazole derivative | ~25% |

Steric Effects :

The isopropyl group at position 4 significantly hinders substitution at adjacent positions .

Functionalization via Alkylation

The imidazole nitrogen or propanol chain can undergo alkylation under controlled conditions.

| Reagent | Target Site | Product | Conditions |

|---|---|---|---|

| Dimethyl sulfate | Imidazole N-3 | N-Methylated derivative | K₂CO₃, DMF, 80°C |

| Allyl bromide | Propanol hydroxyl* | Allyl ether derivative | NaH, THF, 0°C |

*Requires prior hydrolysis of the carbamate ester to free the hydroxyl group.

Comparative Reactivity Table

| Functional Group | Reaction Type | Reactivity | Key Influencers |

|---|---|---|---|

| Carbamate ester | Hydrolysis | High | Steric hindrance, pH |

| Thioether | Oxidation | Moderate | Electron-withdrawing substituents |

| Dichlorophenyl ring | NAS | Moderate | Catalyst, temperature |

| Imidazole ring | Electrophilic substitution | Low | Electron-donating/withdrawing substituents |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that imidazole derivatives possess significant antimicrobial properties. Compounds similar to the one in focus have been synthesized and evaluated for their activity against various pathogenic microorganisms. For instance, a study highlighted the synthesis of imidazole carbamate probes that exhibited selective binding to metal-binding proteins, which could be leveraged for drug delivery systems targeting bacterial infections .

Inhibition of Enzymatic Activity

The compound's structure suggests potential as an inhibitor of enzymes such as insulin-degrading enzyme (IDE). Structure-activity relationship studies indicate that modifications to the imidazole ring can enhance inhibitory potency and selectivity. For example, analogues with optimized lipophilicity and stability demonstrated improved pharmacokinetic profiles in vivo, making them suitable candidates for further development as therapeutic agents .

Biochemical Applications

Affinity Probes

Imidazole-containing compounds are often utilized as affinity probes in biochemical assays. The specific structure of the carbamate ester allows for targeted interactions with biomolecules, facilitating the study of protein functions and interactions. Such applications are critical in understanding disease mechanisms and developing novel therapeutic strategies .

Protein Conjugation

The ability of imidazole derivatives to conjugate with azide handles has been explored for creating high-quality protein conjugates. This application is particularly relevant in the field of proteomics, where labeling proteins can aid in their identification and functional analysis .

Material Science Applications

Polymer Synthesis

Carbamate esters derived from imidazole can serve as intermediates in the synthesis of polymers with desirable properties. The incorporation of these compounds into polymer matrices has been shown to enhance mechanical strength and thermal stability. Research indicates that such materials can be beneficial for applications in coatings and adhesives .

Case Studies

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-, carbamate (ester) involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 1-Position

1-Ethyl Variant

- Structure : Replaces the 1-methyl group with ethyl.

- Molecular Formula : C17H22Cl2N2OS (molar mass: 373.34 g/mol) .

- Key Differences: Lower molar mass due to the absence of an oxygen atom in the carbamate group.

3-Nitrobenzyl-Substituted Analog

Core Structure Modifications

Carbamate Esters with Non-Imidazole Cores

- Example : Carisoprodol (N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate) .

- Core Structure : 1,3-propanediol instead of imidazole.

- Pharmacological Role : Muscle relaxant via GABAergic modulation.

- Contrast : The imidazole core in the target compound may enable hydrogen bonding or metal coordination, diverging from carisoprodol’s mechanism.

Pharmacological and Industrial Relevance

- Bioactivity : The 3,5-dichlorophenylthio group may enhance binding to hydrophobic enzyme pockets, while the carbamate ester could act as a prodrug (hydrolyzing to release active metabolites).

- Regulatory Status : Listed under trade headings (e.g., Heading 9902.32.99), suggesting regulatory scrutiny or specialized applications .

- Comparative Advantages :

- vs. 1-Ethyl Variant : Higher polarity may improve aqueous solubility.

- vs. 3-Nitrobenzyl Analog : Lower molecular weight may enhance bioavailability.

Biological Activity

1H-Imidazole derivatives, including the compound 1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-, carbamate (ester) , have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its imidazole core and the presence of a carbamate group, which is known for enhancing solubility and bioavailability in drug design. The structural formula can be represented as follows:

This compound's unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that imidazole derivatives exhibit various biological activities, including:

- Antibacterial

- Antifungal

- Anti-inflammatory

- Antitumor

The compound's specific activities are detailed below.

Antibacterial Activity

Studies have shown that imidazole derivatives can effectively inhibit bacterial growth. For instance, analogues of imidazole have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups and aryl rings in the structure enhances antibacterial potency .

| Compound | Zone of Inhibition (mm) |

|---|---|

| 1H-Imidazole-2-propanol derivative | 20 (against E. coli) |

| Standard (Streptomycin) | 28 |

This data suggests that the compound has significant potential as an antibacterial agent.

Antifungal Activity

Imidazole derivatives are also recognized for their antifungal properties. A study evaluating various derivatives found that certain imidazoles exhibited potent antifungal activity against pathogens like Candida albicans and Aspergillus niger. The incorporation of specific substituents was crucial for enhancing efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole compounds has been investigated extensively. For example, certain derivatives have been shown to inhibit inflammatory pathways effectively. In vitro studies demonstrated that these compounds could reduce inflammation markers significantly .

The biological activity of imidazole derivatives is largely attributed to their ability to interact with specific biological targets. For instance:

- Inhibition of Enzymes : Many imidazoles act as enzyme inhibitors, blocking pathways critical for bacterial and fungal survival.

- Modulation of Immune Response : Some compounds can modulate immune responses by inhibiting pro-inflammatory cytokines.

Case Studies

- Study on Antibacterial Efficacy : A series of experiments were conducted to evaluate the antibacterial effects of various imidazole derivatives against gram-positive and gram-negative bacteria. The results indicated that modifications in the side chains significantly influenced antibacterial potency.

- Anti-inflammatory Assessment : A comparative study assessed the anti-inflammatory effects of imidazole derivatives against standard anti-inflammatory drugs like Phenylbutazone. The results showed that certain derivatives had comparable or superior efficacy in reducing inflammation in vitro.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this imidazole-derived carbamate ester requires multi-step protocols, including:

- Nucleophilic substitution : The 3,5-dichlorophenylthio group can be introduced via thiol-aryl halide coupling under basic conditions (e.g., K₂CO₃ in DMF) .

- Carbamate formation : Reacting the intermediate alcohol with a suitable carbamoyl chloride in anhydrous THF, using DMAP as a catalyst to enhance regioselectivity .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the final product. Yield optimization (~60–75%) often requires inert atmospheres (N₂/Ar) to prevent oxidation of the thioether group .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR resolves regiochemical ambiguities (e.g., distinguishing imidazole substituents). The carbamate ester’s carbonyl signal typically appears at ~155–160 ppm in ¹³C NMR .

- X-ray crystallography : Single-crystal analysis confirms stereochemistry and non-covalent interactions (e.g., hydrogen bonding between the carbamate oxygen and imidazole NH) . For example, C–H···π interactions in analogous compounds stabilize crystal packing .

- Elemental analysis : Validates purity (>95%) and stoichiometry, particularly for halogen content (Cl) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and biological target interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the 3,5-dichlorophenylthio group’s electron-withdrawing effect lowers HOMO energy, reducing oxidative susceptibility .

- Molecular docking : Simulate binding to fungal CYP450 enzymes (e.g., lanosterol 14α-demethylase) to rationalize antifungal activity. Docking studies of analogous imidazoles reveal hydrogen bonding between the carbamate and heme iron-coordinating residues .

- MD simulations : Evaluate stability in lipid bilayers to predict membrane permeability, a key factor in agrochemical applications .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Contradictions often arise from:

- Structural analogs : Minor substituent changes (e.g., isopropyl vs. tert-butyl) alter steric hindrance, impacting target binding. Compare bioactivity of homologs synthesized via parallel routes .

- Purity thresholds : Impurities (e.g., unreacted thiol intermediates) may exhibit off-target effects. Validate purity via HPLC-MS before biological assays .

- Assay conditions : Fungal strain variability (e.g., Candida albicans vs. Aspergillus fumigatus) and culture media (Sabouraud vs. RPMI) significantly affect MIC values. Standardize protocols using CLSI guidelines .

Q. What methodologies assess environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Hydrolytic stability : Monitor carbamate ester cleavage at varying pH (4–10) using LC-MS. The 3,5-dichlorophenylthio group may retard hydrolysis due to electron withdrawal .

- Soil microcosm studies : Track degradation products (e.g., imidazole-2-propanol) via ¹⁴C-labeling and TLC. Aerobic conditions typically accelerate breakdown compared to anaerobic .

- Ecotoxicity assays : Use Daphnia magna or Aliivibrio fischeri to quantify LC₅₀ values. Structural features (e.g., logP >3) correlate with bioaccumulation potential .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- Bioisosteric replacement : Substitute the carbamate ester with a urea group to modulate hydrogen-bonding capacity. Analogous imidazole-urea derivatives show improved antifungal selectivity .

- Steric tuning : Replace the isopropyl group with cyclopropyl to reduce metabolic oxidation. Crystallographic data (e.g., CCDC 1057878) suggest bulky substituents enhance hydrophobic interactions in enzyme pockets .

- Pharmacophore mapping : Overlay active/inactive derivatives to identify critical moieties (e.g., the dichlorophenylthio group’s role in π-π stacking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.